
3-氟-2-羟基-4-甲氧基苯甲醛
描述
3-Fluoro-4-methoxybenzaldehyde is a white to light yellow low melting crystalline mass . It is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .
Synthesis Analysis
3-Fluoro-4-methoxybenzaldehyde can be synthesized from 4-bromo-3-fluoroanisole . Another synthesis method involves mixing 3-Fluoro-4-methoxybenzaldehyde with 48% HBr, heating to 140 °C and stirring under an argon atmosphere for 3 hours .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-methoxybenzaldehyde is C8H7FO2 . Its molecular weight is 154.14 . The InChI key is SOQCZBSZZLWDGU-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Fluoro-4-methoxybenzaldehyde is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases . It is also a reagent for the synthesis of substituted pyrazolyl piperidine derivatives as antiplatelet agents with antiplatelet aggregation activity in the human body .Physical And Chemical Properties Analysis
3-Fluoro-4-methoxybenzaldehyde has a melting point of 34-35 °C (lit.) and a boiling point of 129-132°C at 11mm . Its density is predicted to be 1.192±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . It is sensitive to air .科学研究应用
Fluorinated Building Block
“3-Fluoro-2-hydroxy-4-methoxybenzaldehyde” is an aryl fluorinated building block . Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability.
Synthesis of N-Phenethylacrylamide Derivatives
This compound may be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide . These types of compounds are often studied for their potential biological activities.
Synthesis of Pyrazolone Derivatives
It can also be used in the synthesis of 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . Pyrazolone derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Schiff Base Ligand Synthesis
It is employed in the synthesis of Schiff base ligand . Schiff bases are versatile ligands which form complexes with most of the transition metals. These complexes are widely used in catalysis, medicinal chemistry, and as optical materials.
LPA1R Antagonists Synthesis
It is applied as a reactant in the synthesis of LPA1R antagonists used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts . LPA1R antagonists have potential therapeutic applications in the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.
Tyrosine Kinase 6 Proteinase Inhibitors Synthesis
Also used in the synthesis of tyrosine kinase 6 proteinase inhibitors . These inhibitors have potential applications in cancer therapy as they can block the signaling pathways that promote cell proliferation and survival.
安全和危害
未来方向
3-Fluoro-4-methoxybenzaldehyde may be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . It is also a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .
属性
IUPAC Name |
3-fluoro-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIHBKCATSECDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-hydroxy-4-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)
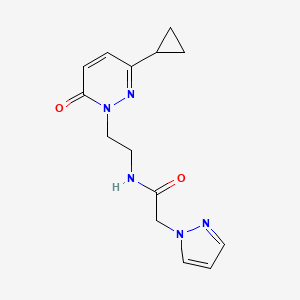
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2683191.png)
![N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2683193.png)
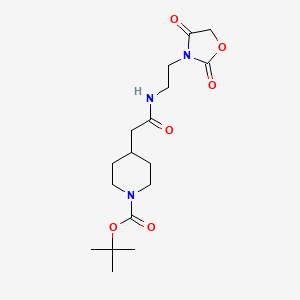
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)
![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)
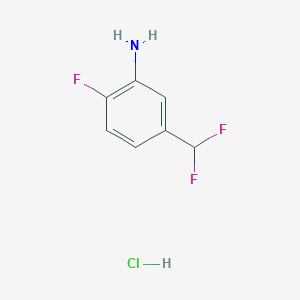
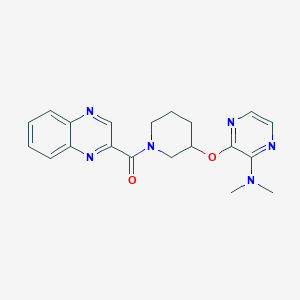
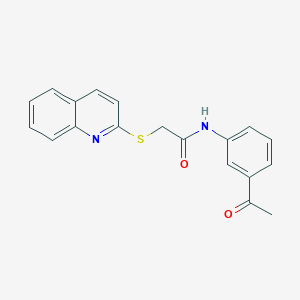

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2683205.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2683208.png)